molecular formula C9H4ClF3N2 B13641930 N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride

N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride

Katalognummer: B13641930
Molekulargewicht: 232.59 g/mol
InChI-Schlüssel: IGYBENMMHHHAGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride is an organic compound characterized by the presence of a cyanophenyl group and a trifluoroethanecarbonimidoyl chloride moiety

Vorbereitungsmethoden

The synthesis of N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride typically involves the reaction of 4-cyanophenylamine with trifluoroacetic anhydride and subsequent chlorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their activity or function .

Vergleich Mit ähnlichen Verbindungen

N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its trifluoroethanecarbonimidoyl chloride moiety, which imparts distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C9H4ClF3N2

Molekulargewicht

232.59 g/mol

IUPAC-Name

N-(4-cyanophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H4ClF3N2/c10-8(9(11,12)13)15-7-3-1-6(5-14)2-4-7/h1-4H

InChI-Schlüssel

IGYBENMMHHHAGQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)N=C(C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.